5-(Thiophen-2-yl)oxazole-2-carboxamide
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Overview
Description
5-(Thiophen-2-yl)oxazole-2-carboxamide is a heterocyclic compound that features both thiophene and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Scientific Research Applications
5-(Thiophen-2-yl)oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-(Thiophen-2-yl)oxazole-2-carboxamide are In3+ and Cr3+ ions . This compound has been used to design a new fluorescent chemosensor for the sequential detection of these ions .
Mode of Action
This compound exhibits strong fluorescence enhancement at 512 nm upon binding to In3+ . The green fluorescence of the complex formed with In3+ is selectively quenched by Cr3+ . The complex stoichiometry of the compound with In3+ and Cr3+ was identified as 1:2 for both .
Result of Action
The result of the action of this compound is the detection of In3+ and Cr3+ ions. The compound exhibits strong fluorescence enhancement upon binding to In3+, which is selectively quenched by Cr3+ . This allows for the sequential detection of these ions.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to exhibit highly sensitive and selective fluorescence responses toward Ga3+ in a DMSO/H2O buffer solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)oxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid with an amine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the oxazole ring, resulting in different chemical properties.
Oxazole-2-carboxamide: Lacks the thiophene ring, affecting its reactivity and applications.
5-(Furan-2-yl)oxazole-2-carboxamide: Contains a furan ring instead of a thiophene ring, leading to different electronic properties.
Uniqueness
5-(Thiophen-2-yl)oxazole-2-carboxamide is unique due to the combination of thiophene and oxazole rings in its structure. This dual heterocyclic system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-7(11)8-10-4-5(12-8)6-2-1-3-13-6/h1-4H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFKOJXCWPHJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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